4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione is a complex heterocyclic compound. It belongs to the class of fused ring systems, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out in refluxing dioxane, leading to the formation of the desired heterocyclic system in yields ranging from 61% to 84% . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinones, while reduction could yield hydroquinones. Substitution reactions can result in various derivatives with different functional groups attached to the core structure.
Scientific Research Applications
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrazines: Known for their biological activities and potential as drug candidates.
Quinazolines: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.
Quinoxalines: Investigated for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
195828-30-9 |
---|---|
Molecular Formula |
C21H10N4O4 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione |
InChI |
InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28) |
InChI Key |
PWIVFZPXOLTILT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
Synonyms |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.